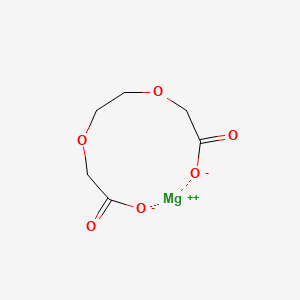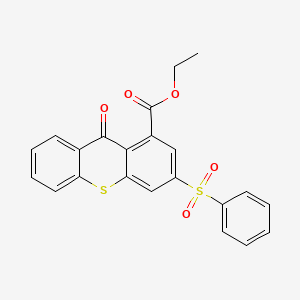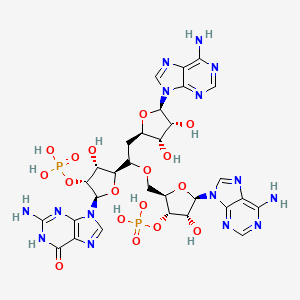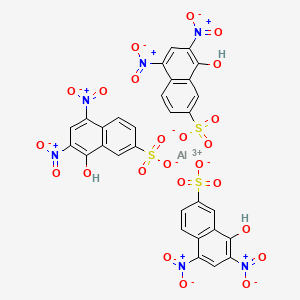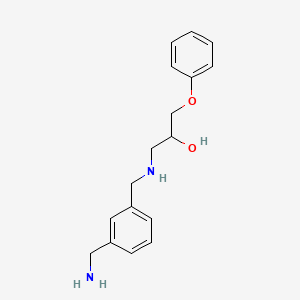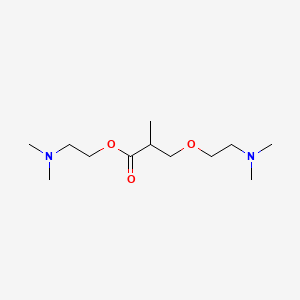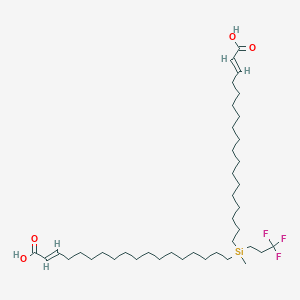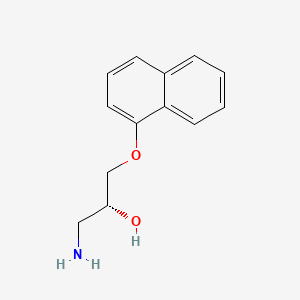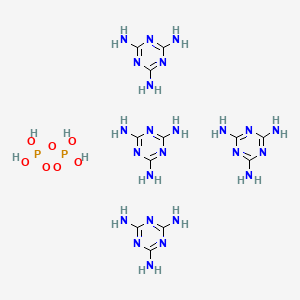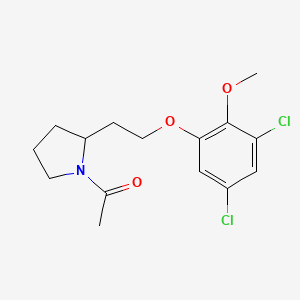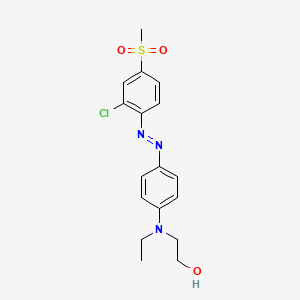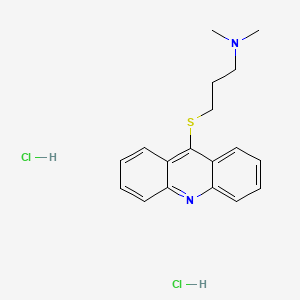
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride typically involves the nucleophilic substitution reaction of 9-chloroacridine with N,N-dimethyl-1-propanamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the acridinylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. As a result, the compound exhibits cytotoxic effects on rapidly dividing cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with anticancer properties.
Amsacrine (m-AMSA): A well-known acridine derivative used in cancer chemotherapy.
Triazoloacridone (C-1305): An acridine derivative with potent anticancer activity.
Uniqueness
3-(9-Acridinylthio)-N,N-dimethyl-1-propanamine dihydrochloride is unique due to its specific chemical structure, which allows it to intercalate into DNA and inhibit topoisomerase enzymes effectively. This compound’s ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Número CAS |
34375-68-3 |
|---|---|
Fórmula molecular |
C18H22Cl2N2S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
3-acridin-9-ylsulfanyl-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C18H20N2S.2ClH/c1-20(2)12-7-13-21-18-14-8-3-5-10-16(14)19-17-11-6-4-9-15(17)18;;/h3-6,8-11H,7,12-13H2,1-2H3;2*1H |
Clave InChI |
COXMYOMJZBGPQX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCSC1=C2C=CC=CC2=NC3=CC=CC=C31.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


